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Cat. No.: B147322

(An In-depth Technical Guide)
Introduction

(S)-3-Methylpiperidine is a chiral heterocyclic organic compound that has emerged as a
crucial building block in medicinal chemistry and pharmaceutical development.[1] The
piperidine scaffold is one of the most prevalent N-heterocycles found in drugs approved by the
US Food and Drug Administration (FDA).[2] The introduction of a chiral center, as in (S)-3-
Methylpiperidine, provides the stereochemical specificity often required for potent and
selective interaction with biological targets.[3] As the pharmaceutical industry increasingly
focuses on single-enantiomer drugs to improve efficacy and reduce side effects, the demand
for versatile and enantiomerically pure intermediates like (S)-3-Methylpiperidine has grown
significantly.[4][5] This guide provides a technical overview of its properties, synthesis,
applications, and safety, tailored for professionals in drug discovery and chemical research.

Physicochemical and Safety Data

(S)-3-Methylpiperidine is a colorless to pale yellow liquid with a characteristic amine-like odor.
[6][7] It is a flammable and corrosive compound requiring careful handling.[8] Below is a
summary of its key physical, chemical, and safety properties.

Table 1: Physicochemical Properties of 3-Methylpiperidine
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Property Value Source(s)

CAS Number 626-56-2 (Racemate) 17305-22-5 ((S)-enantiomer)
[91[10]

Molecular Formula CeHisN

Molecular Weight 99.17 g/mol [11]

Appearance Colorless to pale yellow liquid [61[7]

Boiling Point 125-126 °C at 763 mmHg [12]

Melting Point -24 °C [7]

Density 0.845 g/mL at 25 °C [12]

Refractive Index (n20/D) 1.447 [12]

Flash Point 8°C/46.4 °F [7]

Water Solubility Miscible [7]

pKa 10.49 + 0.10 (Predicted) [10]

Table 2: Hazard and Safety Information
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Identifier

Description Source(s)

GHS Pictograms

Flame, Corrosion, Exclamation

12
Mark (2]

Signal Word

Danger [8]

Hazard Statements

H225: Highly flammable liquid
and vapor.H302: Harmful if
swallowed.H314/H315:
Causes severe skin burns and
eye damage / Causes skin
irritation.H318/H319: Causes

serious eye damage / Causes

813l

serious eye irritation.H335:
May cause respiratory

irritation.

Precautionary Statements

P210: Keep away from heat,
sparks, open flames.P261.:
Avoid breathing vapors.P280:
Wear protective gloves/eye
protection.P301+P312: IF
SWALLOWED: Call a POISON
CENTER if you feel [13]
unwell.P305+P351+P338: IF
IN EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Synthesis of (S)-3-Methylpiperidine

The enantioselective synthesis of chiral piperidines is a significant area of research, with

several effective strategies developed to access enantiomerically pure compounds like (S)-3-

Methylpiperidine. These methods are crucial for providing the necessary materials for drug

development pipelines.
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General Synthetic Pathways to (S)-3-Methylpiperidine

Starting Materials

0
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Product

(S)-3-Methylpiperidine

Click to download full resolution via product page
Caption: Key synthetic strategies for producing enantiopure (S)-3-Methylpiperidine.
Key synthetic approaches include:

o Catalytic Asymmetric Hydrogenation: This is one of the most direct and atom-economical
methods. It involves the asymmetric reduction of pyridine or 3-methylpyridine precursors
using chiral metal catalysts, often based on rhodium (Rh) or iridium (Ir).[2][4][14] A notable
development is the rhodium-catalyzed asymmetric reductive Heck reaction, which can
produce 3-substituted tetrahydropyridines with high yield and enantioselectivity, which are
then reduced to the corresponding piperidines.[15][16][17]

» Chiral Auxiliary-Mediated Synthesis: This classical strategy involves temporarily attaching a
chiral molecule (an auxiliary) to a precursor to direct a stereoselective reaction.[18] For
example, chiral amino alcohols like (R)-phenylglycinol can be used to form rigid bicyclic
systems that control the stereochemistry of subsequent alkylation or reduction steps.[19]
After the desired stereocenter is set, the auxiliary is removed to yield the enantiopure
product.[18]
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» Resolution of Racemates: Racemic 3-methylpiperidine can be separated into its constituent
enantiomers through classical resolution (forming diastereomeric salts with a chiral acid) or
kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or enzyme.

o Enantioselective C-H Functionalization: Modern methods have been developed for the
catalytic, regio- and enantio-selective functionalization of C-H bonds in acyclic amines to
construct the chiral piperidine ring.[20]

Example Experimental Protocol: Rh-Catalyzed
Asymmetric Synthesis

The following protocol is a representative example for the synthesis of enantioenriched 3-
substituted piperidines, adapted from a rhodium-catalyzed asymmetric reductive Heck reaction
methodology.[15][16] This process involves the formation of a 3-substituted tetrahydropyridine
intermediate, which is subsequently reduced.

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Intermediate)

o Under a nitrogen atmosphere, dissolve sodium borohydride (NaBH4, 20.0 mmol) and
pyridine (20 mmol) in methanol (50 mL) and cool the solution to -78 °C.

e Add phenyl chloroformate (20 mmol) dropwise to the solution.
» Maintain the reaction at -78 °C for 3 hours.

e Quench the reaction by adding water (50 mL).

o Extract the mixture twice with diethyl ether (Et20, 30 mL each).

o Combine the organic layers and wash sequentially with 1N NaOH (twice) and 1N HCI
(twice).

o Dry the organic layer over sodium sulfate, filter, and remove the solvent by evaporation.

» Purify the crude product using a short silica gel pad with an acetone/hexane gradient to yield
the dihydropyridine intermediate.[15]
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Step 2: Rh-Catalyzed Asymmetric Cross-Coupling

To a sealed vial under an argon atmosphere, add [Rh(cod)OH]z (3 mol%) and a chiral ligand
such as (S)-Segphos (7 mol%).[15]

e Add toluene (0.25 mL), tetrahydropyran (0.25 mL), water (0.25 mL), and an aqueous solution
of cesium hydroxide (CsOH, 50 wt%, 2.0 equiv).

 Stir the catalyst solution at 70 °C for 10 minutes.

» Add the boronic acid (e.g., an arylboronic acid, 3.0 equiv) followed by the dihydropyridine
intermediate from Step 1 (1.0 equiv).

e Stir the resulting mixture at 70 °C for 20 hours.
 After cooling, dilute the mixture with Et2O (5 mL) and pass it through a silica plug.

e Remove the solvent in vacuo and purify by flash chromatography to obtain the
enantioenriched 3-substituted tetrahydropyridine.[15]

Step 3: Reduction to 3-Substituted Piperidine

e The resulting tetrahydropyridine can be reduced to the final piperidine product using
standard reduction methods, such as catalytic hydrogenation (e.g., Hz, Pd/C), to yield the
desired enantioenriched 3-substituted piperidine.[16]

Applications in Drug Development

The (S)-3-methylpiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in
numerous bioactive molecules and clinical drug candidates.[2][21] Its structural rigidity and
chiral nature are key to achieving high-affinity binding and selectivity for various biological
targets.
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Application Workflow in Drug Discovery
(S)-3-Methylpiperidine
(Chiral Building Block)

Chemical Synthesis & Derivatization

Functionalization
(e.g., N-alkylation, acylation)

Bioactive Scaffolds & Drug Candidates

Niraparib (PARP Inhibitor) Preclamol (Antipsychotic) CB2 Receptor Agonists Aurora Kinase Inhibitors 5-HT6 Receptor Antagonists

Safe Handling Workflow for 3-Methylpiperidine

2. Handling
- Use in a chemical fume hood
- Ground equipment to prevent static discharge
- Keep away from ignition sources

3. Storage

- Tightly closed container
- Cool, dry, well-ventilated area
- Store in corrosives area, away from acids

4. Spill & Disposal
- Absorb with inert material
- Dispose as hazardous waste
- Follow institutional protocols
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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